3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine in the presence of a suitable catalyst to form the desired imidazo[4,5-b]pyridin-2-one ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives with varying degrees of saturation .
Scientific Research Applications
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A closely related compound with similar structural features.
2-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Another analog with slight variations in the ring system.
Uniqueness
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMLQHIEDBNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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